![molecular formula C25H22FN3O3 B2650149 8-[(4-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline CAS No. 941910-20-9](/img/structure/B2650149.png)
8-[(4-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 8-[(4-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the quinoline core: This can be achieved through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the 4-fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which is introduced through electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the furan-2-carbonyl group: This step can be accomplished through acylation reactions using furan-2-carbonyl chloride or similar reagents.
Formation of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions involving piperazine and appropriate electrophiles.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
8-[(4-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the quinoline core or the attached functional groups.
Scientific Research Applications
8-[(4-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-[(4-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
8-[(4-fluorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline can be compared with other quinoline derivatives, such as:
Properties
IUPAC Name |
[4-[8-[(4-fluorophenyl)methoxy]quinolin-2-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3/c26-20-9-6-18(7-10-20)17-32-21-4-1-3-19-8-11-23(27-24(19)21)28-12-14-29(15-13-28)25(30)22-5-2-16-31-22/h1-11,16H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMJQQJPEFHOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)F)C=C2)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate](/img/structure/B2650068.png)

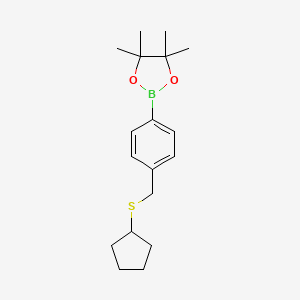
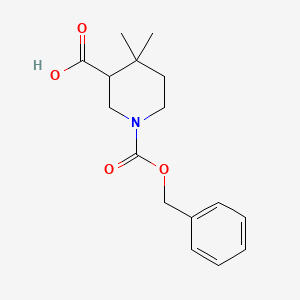
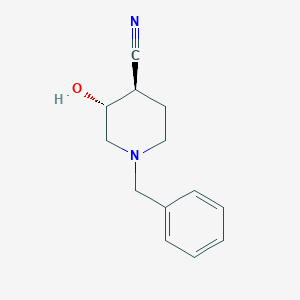
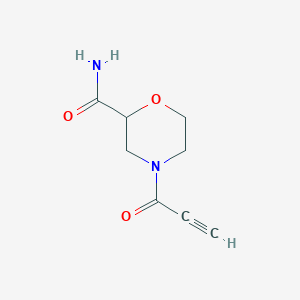
![4-(2-{[4,6-dimethyl-3-(2-methylbenzenesulfonyl)pyridin-2-yl]oxy}ethyl)morpholine](/img/structure/B2650077.png)
![1-(4-Ethylphenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2650079.png)
![4-({4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one](/img/structure/B2650080.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide](/img/structure/B2650081.png)

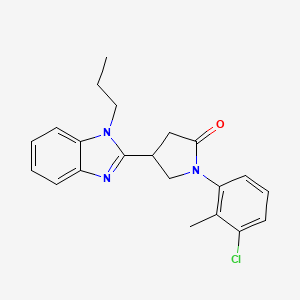
![4-acetamido-N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2650084.png)
![3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol](/img/structure/B2650085.png)
